2,4-dichloro-N-(3,4-dichlorophenyl)benzamide
CAS No.:
Cat. No.: VC15015642
Molecular Formula: C13H7Cl4NO
Molecular Weight: 335.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H7Cl4NO |
|---|---|
| Molecular Weight | 335.0 g/mol |
| IUPAC Name | 2,4-dichloro-N-(3,4-dichlorophenyl)benzamide |
| Standard InChI | InChI=1S/C13H7Cl4NO/c14-7-1-3-9(11(16)5-7)13(19)18-8-2-4-10(15)12(17)6-8/h1-6H,(H,18,19) |
| Standard InChI Key | UKYYRHCHJGCXAL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzamide core (a benzene ring bonded to a carboxamide group) with chlorine atoms at the 2- and 4-positions of the benzamide ring. The aniline moiety is substituted with chlorine atoms at the 3- and 4-positions, creating a 3,4-dichlorophenyl group. The systematic IUPAC name is N-(3,4-dichlorophenyl)-2,4-dichlorobenzamide, with the molecular formula C₁₃H₇Cl₄NO and a molecular weight of 349.01 g/mol.
Key Structural Features:
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Planar aromatic systems: Enhances π-π stacking interactions in biological systems.
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Electron-withdrawing chlorine substituents: Increase electrophilicity, facilitating nucleophilic substitution reactions.
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Amide linkage: Provides hydrogen-bonding capability, critical for protein binding.
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 180–182°C (estimated) |
| LogP (Octanol-Water) | 4.2 ± 0.3 |
| Solubility in Water | <0.1 mg/mL (25°C) |
| pKa | ~10.5 (amide proton) |
The high logP value indicates significant lipophilicity, favoring membrane permeability and bioavailability. Poor aqueous solubility limits formulation options, necessitating prodrug strategies or solubilizing agents in therapeutic applications.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A typical synthesis involves a two-step process:
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Chlorination of Benzoyl Chloride:
Benzoyl chloride undergoes electrophilic substitution with chlorine gas in the presence of FeCl₃ as a catalyst to yield 2,4-dichlorobenzoyl chloride. -
Amidation with 3,4-Dichloroaniline:
The acyl chloride reacts with 3,4-dichloroaniline in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl.
Reaction Scheme:
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize yield and purity. Key considerations include:
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Temperature Control: Maintained at 20–25°C to minimize side reactions.
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Purification: Recrystallization from ethanol/water mixtures achieves >98% purity.
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Waste Management: HCl byproduct is neutralized with NaOH, generating NaCl for disposal.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory effects on enzymes involved in inflammatory and oncogenic pathways:
Cyclooxygenase-2 (COX-2) Inhibition
In vitro studies demonstrate IC₅₀ = 1.2 µM against COX-2, comparable to celecoxib (IC₅₀ = 0.8 µM). The dichlorophenyl group occupies the hydrophobic pocket of COX-2’s active site, while the amide forms hydrogen bonds with Arg120 and Tyr355.
Tyrosine Kinase Inhibition
Screening against tyrosine kinase family members revealed moderate activity (IC₅₀ = 5–10 µM), suggesting potential as a lead compound for kinase-targeted therapies.
Antimicrobial Properties
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Candida albicans | 50.0 |
Mechanistic studies indicate disruption of microbial cell membranes via hydrophobic interactions, leading to ion leakage and cell death.
Applications in Pharmaceutical Development
Anticancer Agent Development
Derivatives of this compound have been evaluated in preclinical models of breast and prostate cancer:
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Apoptosis Induction: Activates caspase-3/7 pathways in MCF-7 cells (EC₅₀ = 8.7 µM).
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Angiogenesis Suppression: Reduces VEGF secretion by 40% in HUVEC cultures at 10 µM.
Anti-Inflammatory Therapeutics
In murine models of rheumatoid arthritis, a prodrug formulation (50 mg/kg/day) reduced paw swelling by 62% over 14 days, outperforming ibuprofen (45% reduction).
Environmental and Toxicological Profile
Ecotoxicity
| Organism | LC₅₀ (96h) |
|---|---|
| Daphnia magna | 2.1 mg/L |
| Danio rerio (Zebrafish) | 4.8 mg/L |
The compound’s persistence in aquatic systems (half-life = 28 days) raises concerns about bioaccumulation.
Mammalian Toxicity
| Parameter | Value |
|---|---|
| LD₅₀ (Rat, oral) | 320 mg/kg |
| NOAEL (28-day study) | 10 mg/kg/day |
| Mutagenicity (Ames test) | Negative |
Future Research Directions
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Prodrug Optimization: Enhance aqueous solubility through phosphate or glycoside conjugates.
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Targeted Delivery Systems: Develop nanoparticle-encapsulated formulations to improve tumor selectivity.
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Structure-Activity Relationships: Explore substituent effects on the dichlorophenyl ring to optimize potency.
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